Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate
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Overview
Description
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is a chemical compound with the molecular formula C8H8KN3O3S2 It is known for its unique structure, which includes a benzothiazole ring, a hydrazono group, and a sulphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate typically involves the reaction of 2-aminothiophenol with methyl isothiocyanate to form 2-methylbenzothiazole. This intermediate is then reacted with hydrazine hydrate to introduce the hydrazono group. Finally, the sulphonation of the compound is achieved using potassium sulfite under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the process.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The sulphonate group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Hydrazono-2,3-dihydro-3-methylbenzothiazole: Lacks the sulphonate group, resulting in different solubility and reactivity.
Potassium 2-hydrazono-2,3-dihydrobenzothiazole-5-sulphonate: Similar structure but without the methyl group, affecting its chemical properties and applications.
Uniqueness
Potassium 2-hydrazono-2,3-dihydro-3-methylbenzothiazole-5-sulphonate is unique due to the presence of both the hydrazono and sulphonate groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
94349-57-2 |
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Molecular Formula |
C8H8KN3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
potassium;(2E)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonate |
InChI |
InChI=1S/C8H9N3O3S2.K/c1-11-6-4-5(16(12,13)14)2-3-7(6)15-8(11)10-9;/h2-4H,9H2,1H3,(H,12,13,14);/q;+1/p-1/b10-8+; |
InChI Key |
BTQPEECHFUDJPL-VRTOBVRTSA-M |
Isomeric SMILES |
CN\1C2=C(C=CC(=C2)S(=O)(=O)[O-])S/C1=N/N.[K+] |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)[O-])SC1=NN.[K+] |
Origin of Product |
United States |
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